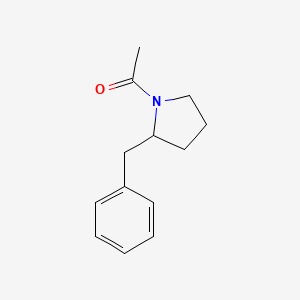

1-Acetyl-2-benzylpyrrolidine

Description

Contextualizing Pyrrolidine (B122466) Core Skeletons in Medicinal Chemistry

The pyrrolidine ring, a five-membered saturated heterocycle containing a single nitrogen atom, is a foundational scaffold in medicinal chemistry. tandfonline.comfrontiersin.org Its prevalence is due to a combination of unique physicochemical and structural properties. Unlike its aromatic counterpart, pyrrole (B145914), the sp³-hybridized carbons of the pyrrolidine ring create a non-planar, three-dimensional structure. nih.govresearchgate.net This non-planarity, often described as "pseudorotation," allows for a more thorough exploration of pharmacophore space, which is critical for designing molecules that can bind effectively to biological targets. nih.gov

The pyrrolidine nucleus is a common feature in a vast array of natural products, particularly alkaloids isolated from plants and microorganisms, which exhibit diverse biological activities. frontiersin.org Its structural versatility and favorable properties, such as hydrophilicity and basicity, have led to its incorporation into numerous therapeutic agents. tandfonline.combohrium.com In fact, the pyrrolidine scaffold is one of the most common five-membered nitrogen heterocycles found in drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov The stereogenic centers that can be readily introduced onto the pyrrolidine ring are another key feature, as different stereoisomers of a compound can exhibit markedly different biological profiles due to stereoselective interactions with proteins. nih.govresearchgate.net

The chemical flexibility of the pyrrolidine ring allows for extensive modifications and substitutions at various positions, particularly at the N1, C3, and C5 positions, providing significant opportunities to optimize biological activity and target specificity. tandfonline.combohrium.com Researchers have utilized this scaffold to develop agents with a broad spectrum of pharmacological activities. tandfonline.comfrontiersin.org

Significance of 1-Acetyl-2-benzylpyrrolidine within Pyrrolidine Derivatives

Within the broad class of pyrrolidine derivatives, this compound holds specific interest due to the combination of its functional groups. The substitution pattern on the pyrrolidine ring is a key determinant of a molecule's biological function. tandfonline.com

The N-acetyl group (an acetyl group at the N1 position) is a common modification in medicinal chemistry. N-acetylation can influence a molecule's properties, including its ability to act as an enzyme inhibitor. nih.govnih.gov For instance, N-acetylpyrrolidine derivatives have been specifically investigated for their potential to inhibit enzymes involved in carbohydrate metabolism, which is relevant to the management of type 2 diabetes. nih.govresearchgate.net

The 2-benzyl group introduces a bulky, lipophilic substituent at a stereogenic center. The presence and orientation of such groups can be crucial for target binding. nih.gov Research into N-benzyl pyrrolidine derivatives has revealed their potential in various therapeutic areas. researchgate.net For example, multitarget molecular hybrids of N-benzyl pyrrolidine derivatives have been designed and evaluated for the treatment of Alzheimer's disease. nih.gov The combination of the N-acetyl and 2-benzyl groups on the pyrrolidine scaffold creates a unique chemical entity that has been explored as a potential enzyme inhibitor and as a building block in the synthesis of more complex bioactive molecules. nih.govevitachem.com

Scope of Academic Research on the Compound

Academic research on this compound and its close analogues has primarily focused on its synthesis and evaluation for potential biological activities, particularly as an enzyme inhibitor. The compound is classified as an acylated pyrrolidine derivative and can be synthesized from precursors like L-proline. nih.govevitachem.com

A significant area of investigation has been its effect on carbohydrate-hydrolyzing enzymes. A 2020 study published in Research in Pharmaceutical Sciences detailed the synthesis of N-(benzyl)-2-acetylpyrrolidine (referred to as compound 4a) and evaluated its inhibitory activity against α-glucosidase and α-amylase, two key enzymes related to type 2 diabetes mellitus. nih.govnih.govresearchgate.net The study found that the compound exhibited potent inhibition of α-glucosidase. nih.govnih.gov Kinetic analysis suggested a mixed-type inhibition mechanism against both enzymes. nih.govnih.govresearchgate.net

Furthermore, research has been conducted on structurally related compounds, such as this compound-2-carboxylic acid. Studies have explored the synthesis of this carboxylic acid derivative and evaluated its potential as an antimicrobial agent, with findings indicating inhibitory activity against certain bacterial strains. researchgate.net These investigations highlight the versatility of the this compound scaffold as a template for developing new therapeutic agents.

The table below summarizes key research findings related to this compound and its derivatives.

| Compound Investigated | Research Focus | Key Findings | Reference(s) |

| N-(benzyl)-2-acetylpyrrolidine | Enzyme Inhibition | Showed potent inhibitory activity against α-glucosidase with an IC50 value of 0.52 ± 0.02 mM. Kinetic studies indicated a mixed-type inhibition mechanism against α-glucosidase and α-amylase. | nih.govnih.govresearchgate.net |

| N-(benzyl)-2-acetylpyrrolidine | Free Radical Scavenging | Demonstrated free radical scavenging properties in DPPH assays with an IC50 value of 1.01 ± 0.010 mM. | nih.govnih.gov |

| This compound-2-carboxylic acid | Antimicrobial Activity | Synthesis and evaluation showed significant antibacterial activity against Gram-negative bacteria. | |

| N-benzyl pyrrolidine derivatives | Neurotherapeutics | Designed as multitarget agents for Alzheimer's disease, showing balanced inhibition of cholinesterases (AChE, BChE) and BACE-1. | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C13H17NO |

|---|---|

Molecular Weight |

203.28 g/mol |

IUPAC Name |

1-(2-benzylpyrrolidin-1-yl)ethanone |

InChI |

InChI=1S/C13H17NO/c1-11(15)14-9-5-8-13(14)10-12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-10H2,1H3 |

InChI Key |

KABXUVJKLGJJGA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CCCC1CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1 Acetyl 2 Benzylpyrrolidine and Its Derivatives

Established Synthetic Pathways

Approaches Utilizing Proline and its Derivatives

A prevalent and effective strategy for the synthesis of chiral 2-substituted pyrrolidines, including 2-benzylpyrrolidine (B112527), employs L-proline as a readily available chiral starting material. nih.gov The inherent stereochemistry of L-proline provides a straightforward route to the enantiomerically pure target compound. A typical synthetic sequence commences with the N-alkylation of L-proline with a benzyl (B1604629) halide, such as benzyl chloride or benzyl bromide, to yield (S)-1-benzylpyrrolidine-2-carboxylic acid. core.ac.ukgoogle.com This reaction is generally carried out in the presence of a base, such as potassium hydroxide, in a suitable solvent like isopropanol. core.ac.ukgoogle.com

The subsequent and crucial step is the decarboxylation of the resulting N-benzyl-L-proline derivative to afford (S)-2-benzylpyrrolidine. This transformation involves the removal of the carboxyl group, which can be achieved by heating, sometimes in the presence of a catalyst. nih.govnih.govorganic-chemistry.org While specific conditions for the decarboxylation of (S)-1-benzylpyrrolidine-2-carboxylic acid are not extensively detailed in readily available literature, general methods for the decarboxylation of α-amino acids can be applied. nih.govnih.govorganic-chemistry.org

The final step in this pathway is the N-acetylation of the synthesized 2-benzylpyrrolidine. This is a standard transformation that can be accomplished using various acetylating agents, such as acetyl chloride or acetic anhydride, often in the presence of a base to neutralize the acid byproduct. This sequence provides a reliable method for the preparation of enantiomerically enriched 1-acetyl-2-benzylpyrrolidine.

A summary of the reaction steps is presented below:

Table 1: Synthesis of (S)-1-Acetyl-2-benzylpyrrolidine from L-Proline| Step | Reaction | Reagents and Conditions | Product |

| 1 | N-Benzylation | L-Proline, Benzyl chloride, KOH, Isopropanol, 40°C | (S)-1-Benzylpyrrolidine-2-carboxylic acid |

| 2 | Decarboxylation | (S)-1-Benzylpyrrolidine-2-carboxylic acid, Heat | (S)-2-Benzylpyrrolidine |

| 3 | N-Acetylation | (S)-2-Benzylpyrrolidine, Acetyl chloride or Acetic anhydride, Base | (S)-1-Acetyl-2-benzylpyrrolidine |

Grignard Reaction Protocols

Grignard reactions offer a versatile method for the formation of carbon-carbon bonds and can be conceptually applied to the synthesis of this compound. A plausible, albeit not explicitly documented, approach would involve the reaction of a suitably protected proline derivative with a benzylmagnesium halide, such as benzylmagnesium chloride or bromide. For instance, an N-protected proline ester could be reacted with benzylmagnesium bromide to introduce the benzyl group at the 2-position.

It is important to note that the reaction of benzylmagnesium halides with certain carbonyl compounds can sometimes lead to rearrangements, such as the benzyl to o-tolyl rearrangement, depending on the reaction conditions and the substrate.

Following the introduction of the benzyl group, subsequent steps would involve the deprotection of the nitrogen and the carboxylic acid (or its derivative), followed by N-acetylation to yield the final product. The Grignard reagent, in this context, serves as a powerful nucleophile for the creation of the C-C bond at the C2 position of the pyrrolidine (B122466) ring.

Advanced Synthetic Techniques

Microwave-Assisted Synthesis for this compound-2-carboxylic Acid Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including pyrrolidine derivatives. This technique is particularly effective for reactions such as N-acetylation. nih.gov The N-acetylation of 2-benzylpyrrolidine to form this compound can be efficiently carried out under microwave irradiation, often in solvent-free conditions or using a minimal amount of a high-boiling solvent. nih.gov

The use of microwave heating can significantly reduce reaction times from hours to minutes and often leads to cleaner reactions with higher yields compared to conventional heating methods. For the synthesis of N-acetamides, various acetylating agents can be employed in conjunction with microwave irradiation. nih.gov

The following table summarizes typical conditions and outcomes for microwave-assisted N-acetylation of amines, which are applicable to the synthesis of this compound.

Table 2: Representative Conditions for Microwave-Assisted N-Acetylation

| Amine Substrate | Acetylating Agent | Power (W) | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Primary aliphatic amines | Acetic acid | 2-25 | 5-15 | 85-100 | |

| Benzylamine (B48309) | Acetonitrile | - | 27 | 94 (isolated) | |

| Various amines | Acetyl chloride | - | 15-20 | Good | nih.gov |

Multi-Step Synthesis from Precursors (e.g., Itaconic Acid, Benzylamines)

An alternative synthetic strategy for the pyrrolidine ring system involves the use of acyclic precursors such as itaconic acid and primary amines like benzylamine. The aza-Michael addition of benzylamine to itaconic acid or its esters, followed by an intramolecular cyclization, can lead to the formation of an N-benzyl-pyrrolidone-carboxylic acid derivative.

This multi-step sequence would involve the initial conjugate addition of the amine to the double bond of the itaconic acid derivative. The resulting adduct can then undergo intramolecular amidation to form the five-membered lactam ring. Subsequent chemical transformations would be required to convert the pyrrolidone-carboxylic acid intermediate into the target this compound. These transformations would likely include the reduction of both the lactam and the carboxylic acid moieties to form 2-benzylpyrrolidine, followed by N-acetylation. This pathway offers a route to the pyrrolidine core from simple, non-cyclic starting materials.

Asymmetric Synthesis and Stereocontrol

Achieving stereocontrol is a critical aspect of the synthesis of biologically active molecules like this compound. The most direct method to obtain an enantiomerically pure product is to start from a chiral precursor, a strategy known as a chiral pool synthesis. nih.gov As discussed in section 2.1.1, the use of L-proline as the starting material inherently sets the stereochemistry at the C2 position of the pyrrolidine ring, leading to the (S)-enantiomer of 2-benzylpyrrolidine and, consequently, (S)-1-acetyl-2-benzylpyrrolidine. nih.govcore.ac.uk

Beyond the use of the chiral pool, various methods for the asymmetric synthesis of substituted pyrrolidines have been developed. These include catalytic asymmetric reactions that can create the chiral centers with high enantioselectivity. For example, asymmetric hydrogenations of pyrrole (B145914) precursors or enantioselective alkylations of proline enolates can be employed to establish the desired stereochemistry.

Kinetic resolution of a racemic mixture of 2-benzylpyrrolidine is another strategy to obtain the enantiomerically enriched compound. This can be achieved through enzymatic or chemical methods where one enantiomer reacts faster than the other, allowing for their separation. The choice of the synthetic route and the method for stereocontrol will ultimately depend on the desired stereoisomer and the availability of starting materials and reagents.

Development of Chiral Catalysts and Ligands

The enantioselective synthesis of 2-substituted pyrrolidines, such as 2-benzylpyrrolidine, heavily relies on the development of sophisticated chiral catalysts and ligands. These molecules are crucial for controlling the stereochemical outcome of a reaction, leading to the desired enantiomer with high purity. Research in this area has explored a variety of catalyst systems, including metal-based catalysts with chiral ligands and organocatalysts.

One prominent approach involves the use of C2-symmetric chiral ligands. These ligands possess a rotational axis of symmetry, which creates a well-defined and predictable chiral environment around a metal center. For instance, C2-symmetric 2,5-disubstituted pyrrolidine derivatives featuring a β-amino alcohol moiety have been synthesized and demonstrated to be effective in asymmetric reactions. rsc.org When these ligands are used in conjunction with organometallic reagents like diethylzinc (B1219324), they can facilitate the enantioselective addition to aldehydes, a key step in building chiral molecules. The structure of the ligand, particularly the steric bulk of its substituents, plays a critical role in determining the enantioselectivity of the reaction. For example, ligands with bulkier groups can lead to higher enantiomeric excesses (ee) by creating a more pronounced steric differentiation between the two possible transition states. lookchem.com

Another significant class of catalysts are organocatalysts, which are small, metal-free organic molecules. Chiral pyrrolidine derivatives themselves are often employed as organocatalysts. mdpi.com Proline and its derivatives are foundational in this field, capable of activating substrates through the formation of enamines or iminium ions. The stereocontrol arises from the inherent chirality of the pyrrolidine ring and the steric hindrance imposed by its substituents, which directs the approach of the reacting partner to one face of the intermediate. mdpi.com The development of novel pyrrolidine-based organocatalysts often focuses on modifying the substituents on the pyrrolidine ring to enhance stereoselectivity and broaden the scope of applicable reactions. mdpi.com

Furthermore, chiral phosphoric acids (CPAs) have emerged as powerful Brønsted acid catalysts for a range of asymmetric transformations. mdpi.com These catalysts, often based on BINOL, SPINOL, or TADDOL scaffolds, possess a chiral pocket defined by their bulky substituents. Within this pocket, they can protonate a substrate and control its conformation through hydrogen bonding, thereby directing the stereochemical outcome of the subsequent reaction. mdpi.com The modular nature of these catalysts allows for fine-tuning of their steric and electronic properties to optimize performance for a specific transformation. mdpi.com

The table below summarizes various types of chiral catalysts and ligands that are instrumental in the synthesis of chiral pyrrolidine derivatives.

| Catalyst/Ligand Type | Example | Application | Key Features |

| C2-Symmetric Ligands | N-(2′,2′-diphenyl-2′-hydroxyethyl)-(2R,5R)-bis(methoxymethyl)pyrrolidine | Enantioselective addition of diethylzinc to aldehydes | High enantiomeric excess (70-96% ee) due to well-defined chiral environment. rsc.org |

| Organocatalysts | Proline and its derivatives | Asymmetric aldol (B89426), Mannich, and Michael reactions | Metal-free, environmentally friendly, operates via enamine or iminium ion catalysis. mdpi.com |

| Chiral Phosphoric Acids | BINOL-, SPINOL-, TADDOL-derived CPAs | Asymmetric cycloadditions and cyclizations | Acts as a chiral Brønsted acid, controlling substrate conformation through hydrogen bonding. mdpi.com |

Stereoselective Approaches for Enantiomeric Purity

Achieving high enantiomeric purity is a critical goal in the synthesis of chiral molecules like this compound. Several stereoselective strategies have been developed to this end, primarily focusing on asymmetric catalysis.

Asymmetric Hydrogenation is a powerful and atom-economical method for establishing stereocenters. This approach typically involves the hydrogenation of a prochiral unsaturated precursor, such as a substituted pyrrole or dehydropyrrolidine, in the presence of a chiral metal catalyst. Transition metals like rhodium and ruthenium, complexed with chiral phosphine (B1218219) ligands (e.g., those with large bite angles), have proven effective in the asymmetric hydrogenation of various N-heterocycles. nih.gov For instance, the asymmetric hydrogenation of 2-substituted dehydromorpholines has yielded products with excellent enantioselectivities (up to 99% ee). nih.gov A similar strategy could be envisioned for the synthesis of 2-benzylpyrrolidine from a corresponding unsaturated precursor. The choice of ligand is paramount in achieving high stereoselectivity, as it dictates the chiral environment around the metal center and influences the binding of the substrate. acs.org

Catalytic Asymmetric 1,3-Dipolar Cycloaddition of azomethine ylides is another direct and efficient route to enantiomerically enriched substituted pyrrolidines. mappingignorance.org This method allows for the construction of the pyrrolidine ring and the simultaneous creation of up to four new stereocenters with high levels of regio- and stereocontrol. The reaction is catalyzed by a variety of chiral metal complexes or organocatalysts that coordinate to one of the reactants, thereby inducing facial selectivity in the cycloaddition. mappingignorance.org

Asymmetric Allylic Alkylation followed by a ring-closing reaction is a versatile strategy for synthesizing chiral 2,2-disubstituted pyrrolidines, and with modifications, could be adapted for 2-substituted pyrrolidines. nih.gov This method involves the enantioselective formation of a stereogenic center through an asymmetric allylic alkylation reaction, which is then followed by a subsequent transformation, such as a ring contraction, to furnish the desired pyrrolidine ring. nih.gov The stereochemistry of the final product is dictated by the initial asymmetric alkylation step.

The table below details various stereoselective approaches and their effectiveness in achieving high enantiomeric purity for pyrrolidine derivatives.

| Stereoselective Approach | Catalyst/Reagent | Substrate Type | Enantiomeric Excess (ee) |

| Asymmetric Hydrogenation | Bisphosphine-Rhodium Complex | Dehydromorpholines (analogous to dehydropyrrolidines) | Up to 99% nih.gov |

| Asymmetric 1,3-Dipolar Cycloaddition | Chiral Metal Catalysts or Organocatalysts | Azomethine ylides and dipolarophiles | Highly variable, can be very high depending on catalyst and substrates. mappingignorance.org |

| Asymmetric Allylic Alkylation | Pd(OAc)₂ with (S)-(CF₃)₃-t-BuPHOX ligand | Benzyloxy imide | Up to 92% for the initial alkylation product. nih.gov |

| Enantioselective Addition of Organometallics | Diethylzinc with C2-symmetric pyrrolidine-derived ligands | Aldehydes | 70-96% rsc.org |

Chemical Reactivity and Derivatization Strategies of 1 Acetyl 2 Benzylpyrrolidine

Functional Group Transformations

The chemical character of 1-Acetyl-2-benzylpyrrolidine is defined by its three primary functional components: the acetyl group, the benzyl (B1604629) group, and the pyrrolidine (B122466) ring. Each of these sites can undergo specific transformations, allowing for the tailored synthesis of a wide array of derivatives.

The N-acetyl group , as a tertiary amide, is generally stable. However, it can be hydrolyzed under acidic or basic conditions to yield 2-benzylpyrrolidine (B112527). This deacetylation can be a crucial step in multi-step synthetic sequences where the nitrogen of the pyrrolidine ring needs to be further functionalized. Conversely, the acetyl group's carbonyl moiety can potentially be reduced. While specific studies on this compound are not abundant, analogous reductions of amides to amines are well-established using powerful reducing agents like lithium aluminum hydride.

The benzyl group offers several avenues for transformation. The benzylic C-H bonds are relatively weak and susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) or chromic acid can cleave the benzyl group to form a carboxylic acid at the pyrrolidine ring, though this is a harsh transformation. masterorganicchemistry.comkhanacademy.org More controlled oxidation could potentially yield a ketone. The aromatic ring of the benzyl group is also a site for electrophilic substitution reactions, such as nitration or halogenation, allowing for the introduction of various substituents onto the phenyl ring. These substitutions can significantly alter the electronic and steric properties of the molecule.

The pyrrolidine ring itself is a saturated heterocycle and generally less reactive than its unsaturated counterparts. However, modern synthetic methods have enabled the functionalization of C-H bonds in such saturated rings. nih.govnih.gov Ring-opening reactions are also a possibility under specific, often strenuous, conditions, but these are less common for derivatization where the pyrrolidine core is desired to be maintained.

Synthesis of Novel this compound Derivatives for Research Purposes

The strategic modification of this compound is a key approach to generating novel compounds for various research applications, including medicinal chemistry and materials science. These modifications can be systematically categorized by the region of the molecule being altered.

Acetyl and Benzyl Group Modifications

Modifications to the acetyl and benzyl groups can dramatically influence the properties of the parent compound.

Acetyl Group Modification: While complete removal (hydrolysis) is a common transformation, the acetyl group itself can be a handle for further synthesis. For instance, α-functionalization of the acetyl group could be explored, though this is synthetically challenging. A more common strategy in related systems is the replacement of the acetyl group with other acyl or sulfonyl groups, which would typically be achieved by first deacetylating to the secondary amine and then re-acylating or re-sulfonylating with the desired reagent.

Benzyl Group Modification: The benzyl group is a prime target for modification to create a library of derivatives. A key example is the synthesis of 1-acetyl-2-(4-aminobenzyl)pyrrolidine (B8389067) from a precursor, 1-acetyl-2-(4-nitrobenzyl)pyrrolidine. This transformation is typically achieved through catalytic hydrogenation, for example, using platinum as a catalyst in an ethanol (B145695) solvent. The nitro-substituted precursor can be synthesized via electrophilic nitration of this compound. This amino derivative can then serve as a versatile intermediate for further reactions, such as diazotization followed by substitution, or acylation of the amino group.

Below is a table summarizing representative modifications of the benzyl group:

| Starting Material | Reagent(s) | Product | Modification Type |

| This compound | HNO₃, H₂SO₄ | 1-Acetyl-2-(4-nitrobenzyl)pyrrolidine | Electrophilic Aromatic Substitution (Nitration) |

| 1-Acetyl-2-(4-nitrobenzyl)pyrrolidine | H₂, Pt/C | 1-Acetyl-2-(4-aminobenzyl)pyrrolidine | Reduction of Nitro Group |

| 1-Acetyl-2-(4-aminobenzyl)pyrrolidine | Acetic Anhydride | 1-Acetyl-2-(4-acetamidobenzyl)pyrrolidine | N-Acylation |

| This compound | KMnO₄, heat | 1-Acetylpyrrolidine-2-carboxylic acid | Benzylic Oxidation |

Pyrrolidine Ring Substitutions

Introducing substituents directly onto the pyrrolidine ring can significantly impact the stereochemistry and biological activity of the resulting molecules.

One of the most significant derivatizations at the pyrrolidine ring is the introduction of a carboxylic acid group at the C-2 position, adjacent to the nitrogen atom, to produce this compound-2-carboxylic acid. Research has been conducted on the synthesis and antimicrobial activities of this compound and its subsequent derivatives. researchgate.net This carboxylic acid derivative serves as a valuable synthetic intermediate. For example, the carboxyl group can be converted into esters, amides, or other functional groups, leading to a diverse range of new chemical entities.

Modern synthetic methodologies, such as redox-neutral C-H functionalization, offer promising strategies for introducing substituents at other positions on the pyrrolidine ring, such as the C-5 position. nih.gov These reactions often proceed via the formation of an N-acylimimium ion intermediate, which can then be trapped by a variety of nucleophiles. While specific applications of these methods to this compound are not widely reported, they represent a powerful tool for generating novel derivatives.

The following table outlines key substitution strategies for the pyrrolidine ring:

| Position of Substitution | Synthetic Strategy | Example of Derivative |

| C-2 | Carboxylation | This compound-2-carboxylic acid |

| C-3/C-4 | Multi-step synthesis from functionalized precursors | (Not directly from this compound) |

| C-5 | Redox-triggered C-H functionalization | 1-Acetyl-2-benzyl-5-arylpyrrolidine |

Mechanistic Studies of Reaction Pathways in Derivatization

Understanding the reaction mechanisms involved in the derivatization of this compound is crucial for controlling reaction outcomes and designing new synthetic routes.

The electrophilic substitution on the benzyl group's aromatic ring follows the well-established mechanism for electrophilic aromatic substitution. The acetylpyrrolidine moiety acts as a directing group, and the reaction conditions (e.g., temperature, catalyst) will influence the position of substitution (ortho, meta, or para).

The synthesis of N-substituted-2-acetylpyrrolidines, a class to which this compound belongs, often starts from L-proline. The mechanism involves the N-substitution of proline, for example with benzyl chloride under basic conditions, followed by esterification of the carboxylic acid. The final step is a Grignard reaction, where a methyl magnesium halide adds to the ester to form the acetyl group. nih.gov The mechanism of the Grignard reaction proceeds through a tetrahedral intermediate which then collapses to form the ketone.

For C-H functionalization reactions on the pyrrolidine ring, the mechanism often involves the in-situ generation of a reactive intermediate. For instance, in redox-neutral processes, an N-acylimimium ion can be formed through oxidation of the pyrrolidine ring. This electrophilic species is then susceptible to nucleophilic attack, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. The regioselectivity of this attack (e.g., at C-2 or C-5) is a key aspect of these mechanistic pathways. Computational studies on related systems, such as the reaction between 3-pyrrolin-2-one derivatives and amines, have been used to elucidate the reaction pathways and predict the major products based on the calculated activation energies. beilstein-journals.org

Stereochemical Investigations of 1 Acetyl 2 Benzylpyrrolidine and Its Analogs

Chiral Centers and Enantiomeric Forms

1-Acetyl-2-benzylpyrrolidine possesses a single chiral center at the C2 position of the pyrrolidine (B122466) ring, the carbon atom to which the benzyl (B1604629) group is attached. The presence of this stereocenter means that the compound can exist as a pair of non-superimposable mirror images, known as enantiomers. These enantiomers are designated as (S)-1-acetyl-2-benzylpyrrolidine and (R)-1-acetyl-2-benzylpyrrolidine, based on the Cahn-Ingold-Prelog priority rules.

The physical and chemical properties of these enantiomers are identical in an achiral environment, with the exception of their interaction with plane-polarized light. One enantiomer will rotate the plane of polarized light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, (-)) to an equal but opposite degree. A mixture containing equal amounts of both enantiomers is known as a racemic mixture and is optically inactive.

The separation of these enantiomers, a process known as chiral resolution, is crucial for studying their individual biological activities. nih.gov This can be achieved through various techniques, including chiral high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs). nih.govrsc.orgsigmaaldrich.comresearchgate.net Polysaccharide-based CSPs, for instance, are widely used for the effective separation of a variety of chiral compounds. nih.gov

| Enantiomer | Stereochemical Descriptor | Predicted Optical Rotation |

|---|---|---|

| (S)-1-acetyl-2-benzylpyrrolidine | S | (-) or (+) |

| (R)-1-acetyl-2-benzylpyrrolidine | R | (+) or (-) |

Influence of Stereochemistry on Molecular Recognition and Biological Interactions

The three-dimensional structure of a molecule is a critical determinant of its interaction with biological macromolecules such as enzymes and receptors. nih.gov For chiral molecules like this compound, the spatial arrangement of substituents around the chiral center can lead to significant differences in biological activity between the enantiomers. nih.gov This stereoselectivity arises because biological targets are themselves chiral, composed of L-amino acids and D-sugars, creating a diastereomeric interaction with each enantiomer of a chiral drug.

One enantiomer may exhibit a high affinity for a specific binding site, leading to a desired therapeutic effect, while the other enantiomer may have lower affinity, be inactive, or even produce undesirable or toxic effects. nih.gov For example, in a study of 2-amino-5-fluoro-2-methylpentanoic acid enantiomers for brain tumor imaging, the (S)-enantiomer showed higher tumor uptake and tumor-to-brain ratios compared to the (R)-enantiomer. nih.gov This highlights the importance of evaluating the biological activity of individual enantiomers.

The pyrrolidine ring, being a non-planar structure, can adopt various conformations (envelope and twisted forms), and the stereochemistry at the C2 position influences the preferred conformation. nih.gov This conformational preference, in turn, dictates the orientation of the benzyl and acetyl groups, which are crucial for molecular recognition by a biological target. The precise fit of one enantiomer into a binding pocket can facilitate key interactions (e.g., hydrogen bonding, hydrophobic interactions, van der Waals forces) that are not possible for the other enantiomer.

| Enantiomer | Binding Affinity | Potential Biological Outcome |

|---|---|---|

| (S)-enantiomer | High | Therapeutically active |

| (R)-enantiomer | Low | Inactive or different activity |

Diastereoselective Synthesis Approaches

The synthesis of enantiomerically pure 2-substituted pyrrolidines is a significant area of research in organic chemistry, driven by the prevalence of this motif in biologically active compounds. mdpi.com Diastereoselective synthesis is a powerful strategy to control the stereochemistry at the C2 position. These methods often involve the use of a chiral auxiliary or a chiral catalyst to introduce the desired stereocenter with high selectivity.

One common approach involves the use of proline and its derivatives, which provide a readily available chiral starting material. mdpi.com For instance, a stereospecific synthesis of (S)-1-acetyl-2-pyrrolidinecarboxamide has been developed starting from (S)-proline. nih.gov While not a direct synthesis of this compound, this demonstrates the principle of using a chiral pool starting material to set the desired stereochemistry.

Another strategy is the diastereoselective alkylation of a chiral enolate derived from a pyrrolidine precursor. The chiral auxiliary directs the approach of the electrophile (in this case, a benzylating agent) to one face of the enolate, leading to the preferential formation of one diastereomer. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched 2-benzylpyrrolidine (B112527), which can then be acetylated.

Enzymatic resolutions have also proven effective for the synthesis of chiral pyrrolidine derivatives. This involves the use of enzymes, such as lipases, to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. For example, the enantiomeric resolution of 1-substituted 2-(aminomethyl)-pyrrolidines has been achieved through amidation with lipases.

| Strategy | Key Principle | Potential Starting Material | Expected Outcome |

|---|---|---|---|

| Chiral Pool Synthesis | Use of an enantiomerically pure starting material. | (S)- or (R)-Proline | Enantiomerically pure 2-benzylpyrrolidine derivative |

| Chiral Auxiliary-Mediated Alkylation | Attachment of a chiral auxiliary to direct the stereochemical outcome of a reaction. | N-acylpyrrolidinone | Diastereomerically enriched 2-benzylpyrrolidine precursor |

| Enzymatic Resolution | Enzyme-catalyzed selective reaction of one enantiomer. | Racemic 2-benzylpyrrolidine | Separation of (R)- and (S)-2-benzylpyrrolidine |

Extensive searches were conducted to locate ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy data specifically for this compound. However, these searches did not yield specific experimental spectra or detailed peak data for this exact compound. The available information often pertains to structurally related but distinct molecules, such as "1-Acetyl-2-pyrrolidone" or "1-Benzyl-2-pyrrolidinone," which are not within the scope of the requested article.

Without access to the primary spectral data, it is not possible to provide a thorough and accurate analysis for the following sections as outlined in the request:

Advanced Spectroscopic Characterization Methodologies

Other Spectroscopic Techniques

Generating content for these sections without the actual experimental data would lead to speculation and would not meet the required standards of scientific accuracy. Therefore, the requested article on the advanced spectroscopic characterization of "1-Acetyl-2-benzylpyrrolidine" cannot be produced at this time.

Computational Chemistry and Theoretical Modeling of 1 Acetyl 2 Benzylpyrrolidine

Quantum Chemical Calculations and Density Functional Theory (DFT) Applications

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of 1-Acetyl-2-benzylpyrrolidine. DFT offers a balance between accuracy and computational cost, making it a widely used method for studying molecular systems. nih.gov Theoretical studies utilize specific functionals and basis sets, such as B3LYP/6-31G(d,p) or B3PW91/6-311+G(d,p), to solve the Schrödinger equation and predict various molecular attributes. chemrxiv.orgresearchgate.net

DFT is employed to perform geometry optimization, which determines the most stable three-dimensional arrangement of atoms in the this compound molecule by finding the minimum energy conformation. nih.gov This process yields precise predictions of bond lengths, bond angles, and dihedral angles.

The electronic structure of the molecule is also a key output of DFT calculations. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a significant indicator of chemical reactivity and stability. nih.govmdpi.com A smaller gap generally suggests higher reactivity.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated. These maps visualize the charge distribution across the molecule, identifying electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which are critical for understanding intermolecular interactions. researchgate.net

Table 1: Illustrative Quantum Chemical Parameters for this compound Calculated via DFT

| Parameter | Description | Hypothetical Value |

|---|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | -0.8 eV |

| Energy Gap (ΔE) (eV) | Difference between LUMO and HOMO energies | 5.7 eV |

| Dipole Moment (Debye) | Measure of the molecule's overall polarity | 3.2 D |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.85 |

| Electronegativity (χ) | Ability to attract electrons | 3.65 |

DFT is also a valuable tool for studying the thermodynamics and kinetics of chemical reactions involving this compound. By calculating the energies of reactants, products, transition states, and intermediates, researchers can map out the entire reaction pathway. researchgate.net This allows for the determination of key parameters such as activation energies (the energy barrier that must be overcome for a reaction to occur) and reaction enthalpies (the net energy change during a reaction). Such analyses are critical for understanding the regioselectivity and stereoselectivity of synthetic routes and predicting the feasibility of potential metabolic transformations. researchgate.net

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, such as this compound) when bound to a second molecule (the receptor or target, typically a protein or enzyme). This method is instrumental in drug discovery and molecular biology. mdpi.com

A primary goal of molecular docking is to estimate the binding affinity between the ligand and its target. nih.gov This is often expressed as a scoring function or a binding energy, typically in units of kcal/mol. A more negative binding energy indicates a more stable and favorable interaction. mdpi.comnih.gov These predictions help in ranking potential drug candidates and prioritizing them for further experimental testing. The accuracy of these predictions depends on the scoring function used by the docking software and the quality of the structural models for both the ligand and the target. nih.gov

Beyond predicting binding affinity, docking simulations provide detailed insights into the specific interactions that stabilize the ligand-receptor complex. nih.gov For this compound, this would involve identifying the key amino acid residues within the target's binding site that interact with the molecule. These interactions can be categorized as:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and protein.

Hydrophobic Interactions: Occurring between the nonpolar regions of the ligand (like the benzyl (B1604629) group) and hydrophobic pockets in the protein.

Van der Waals Forces: General attractive or repulsive forces between atoms.

Pi-Pi Stacking: Interactions between aromatic rings, such as the benzyl group of the ligand and aromatic residues (e.g., Phenylalanine, Tyrosine) of the protein.

Visualizing these interaction modes helps explain the molecule's specificity and affinity for its target and can guide the rational design of analogues with improved binding properties. nih.gov

Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Description | Illustrative Finding |

|---|---|---|

| Binding Energy | Predicted strength of the ligand-target interaction | -8.5 kcal/mol |

| Interacting Residues | Amino acids in the binding pocket that interact with the ligand | Tyr84, Trp279, Phe330, Ser122, Gly118 |

| Hydrogen Bonds | Specific hydrogen bond interactions | Carbonyl oxygen of acetyl group with Ser122 |

| Hydrophobic Interactions | Key nonpolar interactions | Benzyl group with Tyr84, Trp279, Phe330 |

Conformational Analysis and Energy Landscapes

This compound is a flexible molecule due to its rotatable single bonds, particularly in the benzyl side chain and the acetyl group. Conformational analysis is the study of the different spatial arrangements (conformers) of the molecule and their corresponding energies. indexcopernicus.com Computational methods, such as Monte Carlo simulations or systematic grid scans, are used to explore the conformational space of the molecule.

The results of this analysis are often visualized as a conformational energy landscape, a plot that maps the potential energy of the molecule as a function of its geometric parameters (e.g., dihedral angles). nih.gov The landscape reveals the low-energy, stable conformations (local and global minima) that the molecule is most likely to adopt. Understanding the preferred conformations is crucial, as the bioactive conformation—the shape the molecule adopts when it binds to its biological target—is often one of these low-energy states. indexcopernicus.com This information provides insight into the molecule's flexibility and the energetic cost of adopting different shapes, which can influence its binding affinity and biological activity.

Applications in Organic Synthesis and Catalysis Research

1-Acetyl-2-benzylpyrrolidine as a Synthetic Intermediate

The this compound framework serves as a valuable precursor in the synthesis of more complex molecules. The acetyl group provides a stable protecting group for the nitrogen atom, while the benzyl (B1604629) and pyrrolidine (B122466) moieties offer multiple sites for further functionalization. Research on analogous structures highlights the utility of this scaffold. For instance, derivatives such as 1-acetyl-2-(4-nitrobenzyl)pyrrolidine can be readily hydrogenated to form 1-acetyl-2-(4-aminobenzyl)pyrrolidine (B8389067), demonstrating how the benzyl ring can be modified to introduce new functional groups. prepchem.com

This building-block approach is crucial in pharmaceutical development. The related compound (S)-1-acetyl-2-pyrrolidinecarboxamide is a key intermediate in the synthesis of Levosulpiride, a therapeutic agent for depression. google.com Similarly, 1-piperazine acetyl pyrrolidine is an intermediate for the drug Cinepazide Maleate. google.com

Furthermore, the core benzylpyrrolidine structure is found in nature. The antibiotic Anisomycin, a potent inhibitor of protein synthesis, features this unique scaffold. nih.gov Biosynthetic studies have identified specific enzymes responsible for the assembly of the benzylpyrrolidine core, underscoring its importance as a biological intermediate. nih.gov The versatility of this framework makes it a target for synthetic chemists aiming to construct libraries of biologically active compounds.

Role in Asymmetric Catalysis

The chiral nature of many pyrrolidine derivatives, particularly those derived from the amino acid proline, has positioned them at the forefront of asymmetric catalysis. The rigid five-membered ring structure allows for the creation of a well-defined chiral environment, enabling precise control over the stereochemical outcome of chemical reactions. organic-chemistry.org

The use of small organic molecules as catalysts, known as organocatalysis, has become a powerful tool in modern synthesis, and pyrrolidine derivatives are among the most successful catalysts in this field. mdpi.com L-proline, the simplest chiral secondary amine pyrrolidine, is often called the "simplest enzyme" for its ability to catalyze a wide range of reactions with high stereoselectivity. libretexts.org

The catalytic cycle typically involves the formation of an enamine or iminium ion intermediate from the reaction of the pyrrolidine catalyst with a carbonyl compound. wikipedia.org This mode of activation allows for highly enantioselective carbon-carbon and carbon-heteroatom bond formations. Key reactions catalyzed by proline and its derivatives include aldol (B89426) reactions, Mannich reactions, Michael additions, and Diels-Alder cycloadditions. wikipedia.orgnih.govnih.gov The bifunctional nature of proline, containing both a Lewis basic amine and a Brønsted acidic carboxylic acid, is often crucial for its catalytic activity. nih.gov

| Reaction Type | Catalyst Type | Key Feature | Reference |

|---|---|---|---|

| Aldol Reaction | L-Proline and derivatives | Direct, asymmetric synthesis of β-hydroxy carbonyls. | libretexts.orgnih.gov |

| Mannich Reaction | Proline and derivatives | Forms β-amino carbonyl compounds with high diastereo- and enantioselectivity. | libretexts.orgwikipedia.org |

| Michael Addition | Diarylprolinol silyl (B83357) ethers | Conjugate addition of nucleophiles to α,β-unsaturated carbonyls. | mdpi.comwikipedia.org |

| Diels-Alder Reaction | MacMillan Catalyst (an imidazolidinone derived from an amino acid) | Asymmetric cycloaddition to form chiral six-membered rings. | nih.gov |

| α-Amination | Proline | Direct introduction of a nitrogen atom at the α-position of a carbonyl compound. | wikipedia.org |

In addition to their role in organocatalysis, pyrrolidine derivatives are widely used as chiral ligands in transition metal-catalyzed reactions. nih.gov By coordinating to a metal center, these ligands can influence its reactivity and create a chiral pocket that directs the stereochemical outcome of a transformation. The steric and electronic properties of the pyrrolidine ligand can be fine-tuned through chemical modification to optimize selectivity for a specific reaction.

A variety of metals have been paired with pyrrolidine-based ligands to achieve impressive results. Copper(I) iodide, when combined with a proline derivative, has been shown to catalyze Ullmann-type coupling reactions with excellent enantioselectivity. organic-chemistry.org Copper complexes are also effective in catalyzing the synthesis of pyrrolidines through intramolecular C-H amination and condensation reactions. acs.orgdntb.gov.ua Other notable examples include rhodium-catalyzed hydrogenation for the diastereoselective saturation of pyrrole (B145914) rings and palladium-catalyzed cycloaddition reactions to construct highly substituted pyrrolidines. researchgate.net

| Metal | Ligand Type | Reaction Type | Reference |

|---|---|---|---|

| Copper (Cu) | Proline derivatives | Ullmann-type coupling | organic-chemistry.org |

| Copper (Cu) | Tris(pyrazolyl)borate | Intramolecular C–H Amination | acs.org |

| Rhodium (Rh) | N-acetylproline methyl ester | Diastereoselective hydrogenation | researchgate.net |

| Palladium (Pd) | Chiral phosphine (B1218219) ligands | Asymmetric [3+2] cycloaddition | researchgate.net |

| Gold (Au) | Chiral phosphine ligands | Tandem hydroamination/allylation | acs.org |

Methodologies for Stereoselective Transformations

The development of synthetic methods that provide precise control over stereochemistry is a central goal of organic chemistry, and pyrrolidine-containing molecules are often at the heart of these efforts. nih.govresearchgate.net The inherent chirality of natural amino acids like proline and hydroxyproline (B1673980) makes them ideal starting points for the synthesis of chiral catalysts and auxiliaries. mdpi.com

Several key strategies are employed to achieve stereoselectivity using pyrrolidine scaffolds:

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure natural products, such as proline, as starting materials. The existing stereocenters are then used to direct the formation of new ones. mdpi.com

Organocatalytic Enamine/Iminium Ion Activation: As described previously, chiral pyrrolidines catalyze reactions through enamine or iminium ion intermediates. The rigid, chiral structure of the catalyst blocks one face of the reactive intermediate, forcing the substrate to approach from the less hindered side, thereby controlling the stereochemical outcome. libretexts.orgwikipedia.org

1,3-Dipolar Cycloadditions: The reaction between an azomethine ylide and an alkene is a powerful method for constructing the pyrrolidine ring. When catalyzed by a chiral metal complex, this reaction can proceed with high levels of stereocontrol, enabling the synthesis of enantioenriched pyrrolidine derivatives. nih.govrsc.org

Diastereoselective Reduction: Highly substituted pyrroles can be hydrogenated using catalysts like Rhodium on alumina (B75360) (Rh/Al₂O₃) or Palladium on carbon (Pd/C). An existing stereocenter on a substituent can direct the hydrogenation of the pyrrole ring, leading to the formation of functionalized pyrrolidines with excellent diastereoselectivity. researchgate.net

These methodologies have enabled the asymmetric synthesis of complex molecules, including deuterated pyrrolidine derivatives for use in pharmaceutical development and cytotoxic marine alkaloids like (−)-lepadiformine A. acs.orgrsc.org

Green Chemistry Perspectives in Synthesis with Pyrrolidine Scaffolds

The principles of green chemistry—which aim to reduce waste, minimize energy consumption, and use renewable resources—are increasingly influencing the design of synthetic routes. The use of pyrrolidine scaffolds in catalysis aligns well with these principles in several ways.

Organocatalysis: The use of metal-free organocatalysts, such as proline, is inherently attractive from a green chemistry perspective as it avoids the use of often toxic and expensive heavy metals. mdpi.com

Atom Economy: Multi-component reactions, which combine three or more reactants in a single step to form a final product, are highly atom-economical. Pyrrolidine-based catalysts have been successfully employed in one-pot, three-component reactions to synthesize complex heterocyclic structures, minimizing waste. rsc.orgsemanticscholar.org

Benign Solvents and Solvent-Free Conditions: Significant efforts have been made to perform pyrrolidine-catalyzed reactions in environmentally friendly solvents like water or ethanol (B145695)/water mixtures, or even under solvent-free conditions. mdpi.comsemanticscholar.org This reduces reliance on volatile organic compounds (VOCs).

Microwave-Assisted Synthesis: The application of microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times and increase energy efficiency, contributing to greener synthetic protocols for pyrrolidine derivatives. nih.gov

Catalyst Recyclability: To improve sustainability, researchers have developed systems where the pyrrolidine catalyst can be easily recovered and reused. One such approach involves immobilizing a proline-based catalyst on magnetic nanorods, allowing for simple magnetic separation from the reaction mixture. rsc.org

These approaches demonstrate that the synthesis and application of pyrrolidine derivatives can be conducted in an efficient, selective, and environmentally responsible manner. mdpi.comresearchgate.net

Mechanistic Biological Investigations in Vitro and Pre Clinical Research Focus

Enzyme Inhibition Studies

The inhibitory effects of 1-Acetyl-2-benzylpyrrolidine have been evaluated against several key enzymes involved in different physiological and pathological processes.

Research has demonstrated that this compound, also referred to as N-(benzyl)-2-acetylpyrrolidine in some studies, exhibits inhibitory activity against carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase. researchgate.netnih.gov These enzymes are therapeutic targets for managing type 2 diabetes mellitus because their inhibition can delay carbohydrate digestion and reduce postprandial hyperglycemia. researchgate.net

A study investigating a series of N-substituted-acetylpyrrolidine derivatives reported that this compound had a high potential to inhibit both α-glucosidase and α-amylase. researchgate.netnih.gov The inhibitory concentration (IC50) values were determined to quantify its potency. Against α-glucosidase from Saccharomyces cerevisiae, the compound showed significant inhibitory potential with an IC50 value of 0.52 ± 0.02 mM. nih.gov Its activity against α-amylase from Aspergillus oryzae was also noted, although it was more potent against α-glucosidase. researchgate.netnih.gov

Kinetic analysis of the inhibition mechanism revealed that this compound functions as a mixed-type inhibitor against both α-glucosidase and α-amylase. nih.govnih.gov Further analysis of the inhibition constants suggested that the compound is more likely to bind to the free enzyme rather than the enzyme-substrate complex. nih.govnih.gov

| Enzyme | Source | IC50 Value (mM) | Type of Inhibition | Standard Inhibitor |

|---|---|---|---|---|

| α-Glucosidase | Saccharomyces cerevisiae | 0.52 ± 0.02 | Mixed-Type | Acarbose |

| α-Amylase | Aspergillus oryzae | Data indicates lower potential than on α-glucosidase | Mixed-Type | Acarbose |

Dipeptidyl Peptidase IV (DPP-IV) is an enzyme involved in glucose metabolism, and its inhibition is a therapeutic strategy for type 2 diabetes. nih.govmdpi.com While other pyrrolidine (B122466) derivatives have been reported as DPP-IV inhibitors, a review of the available scientific literature did not yield specific data on the in vitro inhibitory activity of this compound against DPP-IV. nih.gov

Matrix metalloproteinases, particularly MMP-2 and MMP-9 (also known as gelatinases), are enzymes that play a critical role in the degradation of the extracellular matrix. nih.gov Their inhibition is a target in various pathological conditions. Extensive searches of scientific databases and literature did not provide specific pre-clinical or in vitro research findings on the direct inhibitory effects of this compound on MMP-2 or MMP-9 activity. While studies exist on other pyrrolidine-based structures as MMP inhibitors, data for the specific compound is not available. nih.gov

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) are key enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine (B1216132). nih.govwikipedia.org Their inhibition is a primary treatment strategy for conditions like Alzheimer's disease. nih.gov Despite the investigation of various nitrogen-containing heterocyclic compounds as cholinesterase inhibitors, there is no specific information available in the reviewed literature detailing in vitro studies on the inhibitory potential of this compound against either Acetylcholinesterase or Butyrylcholinesterase. mdpi.comnih.gov

DNA gyrase and topoisomerase IV are essential bacterial enzymes that control DNA topology and are validated targets for antibacterial agents. nih.govnih.gov Inhibition of these enzymes disrupts DNA replication, leading to bacterial cell death. nih.gov While various classes of compounds, including some containing pyrrolidine scaffolds like N-benzyl-3-sulfonamidopyrrolidines, have been identified as inhibitors of these enzymes, specific studies detailing the inhibitory activity of this compound against DNA gyrase or topoisomerase IV were not found in the available literature. nih.govrsc.org

Receptor Ligand Binding Studies

Receptor ligand binding assays are fundamental in pharmacology to determine the affinity of a compound for a specific receptor. nih.gov Such studies can identify if a compound acts as an agonist, antagonist, or modulator of a receptor's function. A thorough search of scientific literature and databases revealed no specific studies investigating the binding affinity or ligand-receptor interactions of this compound with any particular biological receptor. While studies have been conducted on other benzyl (B1604629) derivatives for their receptor binding properties, data for this compound is currently unavailable. nih.gov

Neurotransmitter Receptor Interactions

While direct studies on this compound's interaction with neurotransmitter receptors are not extensively documented, research on structurally similar compounds provides significant insights into its potential neurological activity. The 1-benzylpyrrolidine (B1219470) core is a key feature in several neurologically active agents.

Notably, derivatives of N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides have been investigated as potent and stereoselective antagonists for the dopamine (B1211576) D-2 receptor. nih.gov In this series of compounds, affinity for the D-2 receptor was found to be almost exclusively confined to the R enantiomer. nih.gov Specific substitutions on both the benzamide (B126) and benzyl portions of the molecule dramatically influence potency. For instance, salicylamides with a 5,6-dimethoxy substitution and benzamides with a 2,3-dimethoxy pattern demonstrated high affinity, inhibiting [3H]spiperone binding to rat striatal dopamine D-2 receptors with IC50 values around 1 nM. nih.gov

Furthermore, the structurally related racetam compound, Nebracetam (4-(aminomethyl)-1-benzylpyrrolidin-2-one), is known to act as an agonist at the M1 muscarinic acetylcholine receptor. uran.uawikipedia.orgtga.gov.au This activity is believed to underlie its nootropic effects, enhancing cholinergic functions. uran.ua Molecular docking studies of Nebracetam analogues indicate that modifications to the phenyl ring of the benzyl group, such as adding halogen substituents, can modulate the binding affinity to both orthosteric and allosteric sites of the muscarinic acetylcholine receptor. uran.ua These findings suggest that the 1-benzylpyrrolidine scaffold, a core component of this compound, is a viable pharmacophore for targeting critical neurotransmitter systems.

Table 1: Neurotransmitter Receptor Interactions of Structurally Related Pyrrolidine Derivatives

| Compound Class | Target Receptor | Observed Activity | Key Structural Feature |

|---|---|---|---|

| Substituted N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides | Dopamine D-2 | Antagonist (R enantiomer) | 1-Benzyl-2-pyrrolidinyl side chain |

Chemokine Receptor Antagonism (e.g., CXCR4)

The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein coupled receptor that plays a critical role in cancer metastasis, HIV entry, and inflammatory diseases. nih.govwikipedia.org Consequently, the development of small molecule CXCR4 antagonists is a significant therapeutic goal. manchester.ac.uknih.gov The pyrrolidine scaffold has emerged as a promising framework for designing such antagonists.

Researchers have successfully designed and synthesized novel CXCR4 antagonists based on a pyrrolidine scaffold. nih.gov Optimization of this scaffold led to the identification of potent antagonists, such as compound 46 , which contains a pyrrolidine ring linked to pyridine, piperazine, and pyrimidine (B1678525) moieties. frontiersin.orgnih.gov This compound displayed a strong binding affinity for the CXCR4 receptor, with an IC50 of 79 nM in a competitive antibody displacement assay, and effectively inhibited CXCL12-induced cytosolic calcium flux with an IC50 of 0.25 nM. frontiersin.orgnih.gov In functional assays, these pyrrolidine-based antagonists significantly mitigated CXCL12/CXCR4-mediated cell migration. nih.gov The success of these derivatives highlights the potential of the pyrrolidine core, as found in this compound, to serve as a template for the development of effective CXCR4 inhibitors.

Table 2: Activity of a Pyrrolidine-Based CXCR4 Antagonist

| Compound ID | Assay Type | Measurement | Result |

|---|---|---|---|

| 46 | 12G5 Antibody Displacement | IC50 | 79 nM |

| 46 | CXCL12-induced Calcium Flux | IC50 | 0.25 nM |

Structure-Activity Relationship (SAR) Elucidations

Impact of Substituent Effects on Biological Activity

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a chemical scaffold. For pyrrolidine derivatives, the nature and position of substituents profoundly influence their biological activity. nih.govnih.gov

N-Benzyl Group Substitution: In the context of N-benzyl-pyrrolidine derivatives, substitutions on the benzyl group's aromatic ring are key to modulating potency and selectivity. For the N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamide series of D-2 antagonists, the placement of methoxy (B1213986) groups on the salicylamide (B354443) or benzamide moiety was essential for high affinity. nih.gov

Amide/Acetyl Group Modifications: In studies of this compound-2-carboxylic acid derivatives, the nature of the ester or amide group derived from the carboxylic acid function significantly impacts antimicrobial potency. A derivative with a butyl substituent demonstrated notable activity against Gram-positive bacteria. frontiersin.org This indicates that the lipophilicity and size of this substituent are important for antibacterial action.

Rational Design Principles for Enhanced Efficacy

The development of potent and selective pyrrolidine-based compounds increasingly relies on rational design principles, often guided by structural biology and computational modeling. nih.govmdpi.com

A key strategy involves using the X-ray crystal structure of a lead compound bound to its target receptor to design new analogues. nih.gov This approach was successfully used to develop a novel class of N-alkylpyrrolidine-based progesterone (B1679170) receptor (PR) partial agonists. By understanding the binding mode of an initial amide-based ligand, researchers designed a new series with a pyrrolidine ring that exhibited potent and selective partial agonism. nih.gov

Another principle is the strategic modification of the scaffold to explore the chemical space around a known pharmacophore. This involves synthesizing a library of derivatives with varied substituents at key positions to build a comprehensive SAR. nih.gov For instance, the systematic substitution on the phenyl ring of Nebracetam analogues was used to probe interactions with the muscarinic receptor. uran.ua This rational approach allows for the fine-tuning of a compound's properties to enhance efficacy and selectivity while minimizing off-target effects.

Cellular and Molecular Mechanism of Action Studies (In Vitro)

Antimicrobial Activity Mechanisms

Pyrrolidine derivatives are recognized for their potential as antimicrobial agents, with various mechanisms of action being investigated. nih.govresearchgate.netbiointerfaceresearch.com Direct research into derivatives of this compound has confirmed this potential.

A study focused on the synthesis and antimicrobial evaluation of this compound-2-carboxylic acid and its derivatives demonstrated clear antibacterial activity. frontiersin.org The minimum inhibitory concentration (MIC) was determined for these compounds against several bacterial strains. Notably, a derivative featuring a butyl substituent exhibited the same MIC value (16 μg/mL) as the reference antibiotic chloramphenicol (B1208) against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis. frontiersin.org

The precise molecular mechanisms for this class of compounds are still under investigation, but research on other pyrrolidine derivatives suggests several possibilities. One established mechanism for antibacterial pyrrolidines is the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are critical for DNA replication. frontiersin.org Other studies suggest that pyrrolidine compounds can interfere with bacterial cell wall synthesis or disrupt the integrity of the cell membrane. nih.gov For spiropyrrolidine derivatives, molecular docking studies have indicated that the pyrrolidine moiety plays a prominent role in inhibiting Glucosamine-6-phosphate synthase, an enzyme involved in cell wall biosynthesis, through hydrogen bond interactions in the enzyme's active site. nih.gov

Table 3: Antimicrobial Activity of a this compound Derivative

| Compound | Bacterial Strain | MIC (μg/mL) | Reference Antibiotic (Chloramphenicol) MIC (μg/mL) |

|---|---|---|---|

| Butyl derivative of this compound-2-carboxylic acid | S. aureus | 16 | 16 |

Anti-Aggregatory Mechanisms (e.g., Aβ aggregation)

Currently, there is a lack of specific research in publicly available scientific literature detailing the direct anti-aggregatory mechanisms of this compound on amyloid-beta (Aβ) peptides. While the broader class of pyrrolidine-containing compounds has been a subject of interest in neurodegenerative disease research due to their structural similarities to proline, direct evidence of this compound's ability to inhibit or modulate Aβ aggregation pathways has not been documented.

The aggregation of Aβ peptides is a complex process involving monomeric peptides misfolding and assembling into soluble oligomers, protofibrils, and eventually insoluble fibrils that form amyloid plaques. frontiersin.org Therapeutic strategies often focus on inhibiting this cascade at various stages. frontiersin.orgmdpi.com Compounds that interfere with Aβ aggregation may do so through several mechanisms, including binding to Aβ monomers to prevent their self-assembly, stabilizing non-toxic conformations, or interacting with oligomeric species to prevent their conversion into larger fibrils. frontiersin.orgnih.gov However, without specific studies on this compound, its role in these potential anti-aggregatory mechanisms remains purely speculative.

Antioxidant and Free Radical Scavenging Properties

The antioxidant and free radical scavenging properties of this compound have not been extensively characterized in dedicated studies. While some derivatives of N-acetylpyrrolidine have been investigated for their ability to scavenge free radicals, specific data, such as the half-maximal inhibitory concentration (IC50) from assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, are not available for this compound itself.

Antioxidant activity is a crucial property for neuroprotective compounds, as oxidative stress is a key pathological feature in neurodegenerative diseases. nih.govmdpi.com Reactive oxygen species (ROS) contribute to neuronal damage, and compounds with the ability to neutralize these species can mitigate this effect. nih.gov Standard in vitro methods to determine antioxidant capacity include the DPPH assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, and ferric reducing antioxidant power (FRAP) assay. stuba.skmdpi.comnih.gov These assays provide quantitative measures of a compound's ability to donate an electron or hydrogen atom to stabilize a free radical. nih.gov Without such empirical data for this compound, its potential as an antioxidant remains unconfirmed.

Table 1: Representative Antioxidant Activity Data for Reference Compounds

| Compound/Extract | Assay | IC50 Value | Reference |

| N-Hexane Extract of P. retrofractum | DPPH | 57.66 ppm | science.gov |

| Ethyl Acetate Extract of P. retrofractum | DPPH | 66.12 ppm | science.gov |

| Methanol Extract of P. retrofractum | DPPH | 101.74 ppm | science.gov |

| Ascorbic Acid (Standard) | DPPH | 66.12 ppm | science.gov |

| Rosmarinus officinalis L. Essential Oil | DPPH | 93.41 ± 17.15 µg/mL | researchgate.net |

| Rosmarinus officinalis L. Methanolic Extract | DPPH | 172.42 ± 1.24 µg/mL | researchgate.net |

This table is for illustrative purposes to show typical data obtained from antioxidant assays for other natural products and is not representative of this compound.

Neuroprotective Mechanisms against Cellular Stress (e.g., Aβ-induced stress)

Direct experimental evidence of the neuroprotective mechanisms of this compound against Aβ-induced cellular stress is not present in the current scientific literature. Aβ oligomers and fibrils are known to induce neurotoxicity through various pathways, including the generation of oxidative stress, disruption of calcium homeostasis, mitochondrial dysfunction, and induction of apoptotic cell death. nih.govnih.govnih.gov

Neuroprotective compounds often act by interfering with these toxic pathways. For instance, a substance might protect neurons by scavenging Aβ-induced reactive oxygen species, thereby reducing oxidative damage. nih.govnih.gov Another potential mechanism is the modulation of cellular signaling pathways involved in cell survival and apoptosis, preventing the downstream effects of Aβ toxicity. nih.gov Studies investigating such effects typically use neuronal cell culture models, such as SH-SY5Y or primary neurons, exposed to toxic concentrations of Aβ peptides. nih.gov The viability of these cells is then assessed in the presence and absence of the compound being tested. nih.govnih.gov

Given the absence of such in vitro studies for this compound, its capacity to protect neurons from Aβ-induced stress has not been scientifically established. Any discussion on its potential neuroprotective effects would be conjectural and not based on empirical research.

Future Research Directions and Translational Perspectives

Exploration of New Biological Targets

The versatility of the pyrrolidine (B122466) scaffold suggests that 1-acetyl-2-benzylpyrrolidine derivatives could be tailored to interact with a wide array of biological targets. nih.gov Current research on similar N-acetylpyrrolidine structures has indicated potential inhibitory activity against enzymes such as α-glucosidase and α-amylase, suggesting a possible role in managing diabetes. researchgate.net Future investigations should systematically screen this compound and its analogs against a diverse panel of biological targets to uncover novel therapeutic applications.

Key areas for exploration include:

Central Nervous System (CNS) Disorders: The pyrrolidine core is a common feature in nootropic agents and other CNS-active compounds. nih.gov Exploring the modulation of neuroreceptors, ion channels, and enzymes involved in neurodegenerative diseases and psychiatric disorders could yield new therapeutic leads.

Oncology: Many anticancer agents incorporate the pyrrolidine motif. nih.gov Investigating the impact of this compound derivatives on cancer-related pathways, such as signal transduction cascades, angiogenesis, and cell cycle regulation, is a promising avenue.

Infectious Diseases: The pyrrolidine scaffold has been utilized in the development of antibacterial and antiviral agents. nih.gov Screening against a range of microbial and viral targets could identify new compounds to combat infectious diseases.

A systematic approach to target identification could involve high-throughput screening of compound libraries derived from the this compound core.

Development of Advanced Synthetic Routes and Methodologies

Efficient and versatile synthetic strategies are crucial for generating a diverse library of this compound analogs for structure-activity relationship (SAR) studies. nih.gov While classical methods for pyrrolidine synthesis exist, future efforts should focus on developing more advanced and efficient methodologies. nih.gov

Future synthetic research could focus on:

Stereoselective Synthesis: The stereochemistry of the pyrrolidine ring is often critical for biological activity. researchgate.net Developing novel stereoselective synthetic routes will be essential for producing enantiomerically pure this compound derivatives, allowing for a more precise understanding of their biological effects.

Combinatorial Chemistry: Employing combinatorial approaches to rapidly generate a large number of diverse analogs by modifying the acetyl and benzyl (B1604629) moieties, as well as the pyrrolidine ring itself, will accelerate the drug discovery process.

Green Chemistry: Implementing environmentally friendly synthetic methods, such as using greener solvents and catalysts, will be important for sustainable drug development. researchgate.net

The development of robust synthetic pathways will be fundamental to fully exploring the therapeutic potential of this scaffold.

Integration of Computational and Experimental Approaches for Compound Optimization

The synergy between computational modeling and experimental validation is a powerful tool in modern drug discovery. alliedacademies.orgnih.gov For the this compound scaffold, this integrated approach can guide the rational design of more potent and selective drug candidates.

Future research should leverage:

Molecular Docking and Virtual Screening: In silico screening of large compound databases against known protein structures can help identify potential biological targets for this compound derivatives. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR modeling can establish a mathematical relationship between the chemical structure of the analogs and their biological activity, enabling the prediction of the potency of novel compounds. alliedacademies.org

Pharmacophore Modeling: Identifying the key structural features of this compound that are essential for biological activity can guide the design of new molecules with improved properties. alliedacademies.org

These computational predictions must be validated through rigorous experimental testing to confirm their biological activity and guide further optimization.

| Computational Technique | Application in this compound Research | Potential Outcome |

| Molecular Docking | Predicting the binding mode and affinity of derivatives to specific protein targets. | Identification of novel biological targets and understanding of the mechanism of action. |

| Virtual Screening | Screening large libraries of virtual compounds based on the this compound scaffold. | Prioritization of compounds for synthesis and experimental testing. |

| QSAR Modeling | Correlating structural features of analogs with their biological activities. | Prediction of the potency of new derivatives and guidance for lead optimization. |

| Pharmacophore Modeling | Defining the essential 3D arrangement of functional groups for biological activity. | Design of new scaffolds with potentially improved pharmacological profiles. |

Design of Novel Bioactive Scaffolds based on this compound

The this compound structure can serve as a foundational template for the design of entirely new classes of bioactive molecules. nih.gov By understanding the SAR of this scaffold, medicinal chemists can strategically modify its core structure to create novel compounds with enhanced therapeutic properties.

Future design strategies may include:

Scaffold Hopping: Replacing the pyrrolidine ring with other heterocyclic systems while retaining the key pharmacophoric features of the acetyl and benzyl groups.

Bioisosteric Replacement: Substituting specific functional groups within the this compound molecule with other groups that have similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic profiles.

Fragment-Based Drug Design: Utilizing the this compound scaffold as a starting point and growing or linking other molecular fragments to enhance binding affinity to a target.

Through these innovative design approaches, the therapeutic potential of the this compound scaffold can be expanded to address a wider range of diseases.

Q & A

Q. What are the standard synthetic routes for 1-Acetyl-2-benzylpyrrolidine, and how are reaction conditions optimized?

this compound is typically synthesized via nucleophilic substitution or acylation of 2-benzylpyrrolidine. A common method involves reacting 2-benzylpyrrolidine with acetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Optimization focuses on controlling reaction temperature (0–25°C) to minimize side reactions like over-acylation or decomposition. Purification often employs column chromatography with gradients of ethyl acetate/hexane to isolate the product . Key Data:

Q. How is the structural integrity of this compound confirmed post-synthesis?

Structural validation combines spectroscopic and crystallographic methods:

- -NMR : Characteristic signals include the acetyl methyl group (δ ~2.1 ppm) and benzyl aromatic protons (δ ~7.3 ppm).

- X-ray Crystallography : Resolves stereochemistry; the crystal structure of analogs (e.g., (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide) confirms the spatial arrangement of substituents .

- LC-HRMS : Validates molecular weight ([M+H] expected: 244.15; observed: 244.17) .

Q. What are the primary pharmacological targets of this compound derivatives?